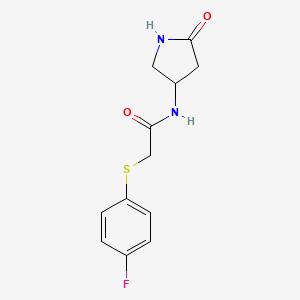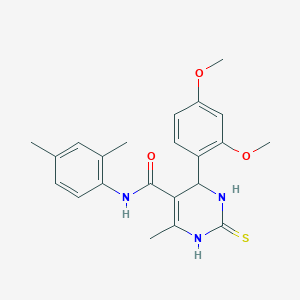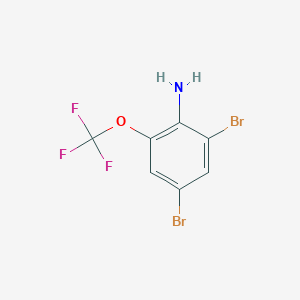
2,4-Dibromo-6-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of bromine and trifluoromethoxy groups attached to an aniline ring, which imparts unique chemical properties.
作用机制
Target of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to be used in enantio- and diastereoselective addition reactions , indicating it may interact with its targets in a stereospecific manner.
Biochemical Pathways
It’s used in the synthesis of novel pyridylpyrazole acid derivatives in the preparation of agricultural insecticides , suggesting it may influence pathways related to insect physiology.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Given its use in the synthesis of insecticides , it may exert toxic effects on insects at the molecular and cellular level.
Action Environment
The action of 2,4-Dibromo-6-(trifluoromethoxy)aniline can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.
准备方法
The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)aniline typically involves the bromination of 4-trifluoromethoxyaniline. One method involves using bromine and hydrogen peroxide in an aqueous medium with an inert grinding medium such as zirconium oxide beads . The reaction conditions are carefully controlled to achieve high purity and yield. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure consistency and efficiency .
化学反应分析
2,4-Dibromo-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
2,4-Dibromo-6-(trifluoromethoxy)aniline is used extensively in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of agricultural chemicals and other industrial products.
相似化合物的比较
Similar compounds include:
2,6-Dibromo-4-(trifluoromethoxy)aniline: Shares similar structural features but differs in the position of the bromine atoms.
2,6-Dibromo-4-fluoroaniline: Another brominated aniline derivative with a fluorine atom instead of a trifluoromethoxy group.
The uniqueness of 2,4-Dibromo-6-(trifluoromethoxy)aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
属性
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAYONMSVJIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2852679.png)
![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)
![1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2852682.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2852685.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2852687.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2852688.png)
![5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852689.png)
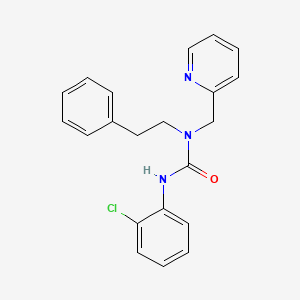
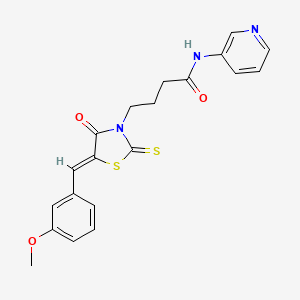
![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)
